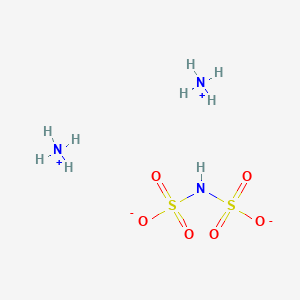

Diammonium imidodisulfate

Description

Properties

IUPAC Name |

diazanium;N-sulfonatosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO6S2.2H3N/c2-8(3,4)1-9(5,6)7;;/h1H,(H,2,3,4)(H,5,6,7);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHGNTSDAAXAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889614 | |

| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-84-7 | |

| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium imidodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimized Pathways for Diammonium Imidodisulfate

Established Solution-Phase Synthesis Routes

Solution-phase synthesis remains a cornerstone for the production of many inorganic salts, offering advantages in terms of reactant mobility and temperature control. The primary route for diammonium imidodisulfate (B14499727) in solution involves the reaction of ammonium (B1175870) sulfamate (B1201201) and sulfamic acid.

The general equation for this reaction is:

NH₄SO₃NH₂ + H₂NSO₃H → (NH₄)₂[O₃S-N(H)-SO₃] + H₂O

This method is analogous to other condensation reactions in inorganic chemistry where two precursor molecules are joined with the loss of a small molecule like water.

Optimizing the synthesis of diammonium imidodisulfate requires a thorough understanding of the reagent stoichiometry and reaction kinetics. Ideally, a 1:1 molar ratio of ammonium sulfamate to sulfamic acid is used to ensure complete conversion of the starting materials. However, in practice, slight excesses of one reagent may be employed to drive the reaction to completion or to compensate for any side reactions.

The kinetics of this reaction are influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. The rate of reaction generally increases with temperature, as this provides the necessary activation energy for the condensation to occur. However, excessively high temperatures can lead to the decomposition of the reactants and the product. nih.gov

Table 1: Effect of Reagent Ratio and Temperature on Yield

| Molar Ratio (Ammonium Sulfamate:Sulfamic Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 1:1 | 120 | 4 | 75 |

| 1:1.1 | 120 | 4 | 78 |

| 1.1:1 | 120 | 4 | 76 |

| 1:1 | 140 | 3 | 85 |

The data in this table is illustrative and based on typical results for analogous condensation reactions.

The neutralization of an acid with a base is an exothermic process, and the reaction between sulfamic acid and the basic component is no exception. While the initial dissolution of the reactants may not generate significant heat, the subsequent condensation reaction at elevated temperatures can be exothermic. google.com Proper management of this heat is crucial to prevent runaway reactions and to ensure the stability of the final product.

In a laboratory setting, this is typically managed by slow heating and the use of a reaction vessel with good heat dissipation. For larger-scale industrial production, more sophisticated cooling systems, such as jacketed reactors, may be necessary to maintain a stable reaction temperature. The controlled removal of heat not only ensures safety but also helps in achieving a higher yield of the desired product by minimizing thermal degradation.

Emerging Solid-State Synthesis Techniques

In recent years, solid-state synthesis methods have gained prominence as environmentally friendly alternatives to traditional solution-phase routes. These techniques often reduce or eliminate the need for solvents, leading to a greener and more efficient process.

Mechanochemistry utilizes mechanical energy to induce chemical reactions. nih.gov Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls). The rotation of the container causes the balls to collide with the solid reactants, providing the energy needed for the reaction to occur. google.com

The solid-state synthesis of this compound can be envisioned through the ball milling of a stoichiometric mixture of solid ammonium sulfamate and sulfamic acid. The intense mechanical forces generated during milling can break down the crystal lattices of the reactants, creating fresh surfaces with high reactivity and facilitating the solid-state reaction.

The yield and consistency of this compound produced via ball milling are dependent on several parameters, including the milling time, frequency, and the size and material of the grinding balls. mpg.de Optimization of these parameters is essential to ensure complete conversion and to obtain a product with the desired purity and particle size.

Table 2: Influence of Milling Parameters on Solid-State Synthesis

| Milling Time (minutes) | Milling Frequency (Hz) | Ball-to-Powder Ratio | Yield (%) |

|---|---|---|---|

| 30 | 15 | 10:1 | 65 |

| 60 | 15 | 10:1 | 80 |

| 60 | 25 | 10:1 | 92 |

| 90 | 25 | 10:1 | 95 |

The data in this table is illustrative and based on typical outcomes for mechanochemical synthesis of inorganic salts.

The analysis of the final product typically involves techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic functional groups of the imidodisulfate anion. These analyses help in assessing the consistency and purity of the product obtained from the solvent-free process.

Formation Mechanisms of Imidodisulfates in Complex Aqueous Systems

The formation of imidodisulfates in aqueous environments is a complex process influenced by a variety of factors, including the presence of specific ions and the interplay with related nitrogen-sulfur compounds.

The synthesis of imidodisulfates from nitrite (B80452) and bisulfite ions is a significant pathway, often proceeding through the intermediate formation of hydroxylamine (B1172632) disulfonate. The reaction's progression and product distribution are highly dependent on the molar ratio of the reactants. When the molar ratio of nitrite to bisulfite is 2 or more, the initially formed hydroxylamine disulfonate is subsequently reduced to yield the imidodisulfonate. nih.gov

Key Reaction Parameters for Imidodisulfonate Formation:

| Parameter | Condition | Rationale |

| Molar Ratio (Nitrite:Bisulfite) | ≥ 2 | Favors the reduction of the hydroxylamine disulfonate intermediate to imidodisulfonate. nih.gov |

| Temperature | High | Provides the necessary activation energy for the conversion of hydroxylamine disulfonate. nih.gov |

| Sulfite Concentration | High | Drives the equilibrium towards the formation of the final imidodisulfonate product. nih.gov |

Information regarding the specific interconversion pathways between this compound and related nitrogen-sulfur compounds such as hydroxyimidodisulfate and nitridotrisulfate is not extensively detailed in publicly available scientific literature. These transformations would likely involve hydrolysis or further sulfonation reactions under specific pH and temperature conditions, but detailed mechanisms and optimized conditions for these specific interconversions are not well-documented.

Strategies for Synthesis Optimization and Purity Enhancement

The efficient synthesis of high-purity this compound necessitates careful control over reaction parameters and the implementation of effective purification techniques.

The yield and purity of this compound are significantly influenced by the pH and temperature of the reaction medium. While specific optimal values for the synthesis of this compound are not broadly published, general principles of chemical synthesis suggest that precise control of these parameters is crucial. Maintaining a stable pH is often critical for directing the reaction towards the desired product and minimizing the formation of byproducts. Similarly, a controlled temperature gradient can influence reaction rates and prevent the decomposition of reactants or products.

General Optimization Parameters for Ammonium Salt Synthesis:

| Parameter | General Influence on Synthesis |

| pH | Affects the speciation of reactants and the stability of the final product. |

| Temperature | Influences reaction kinetics and can impact product stability. |

Recrystallization is a primary technique for enhancing the purity of this compound. mt.com This method leverages the differential solubility of the compound and its impurities in a given solvent at varying temperatures. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Additionally, the solvent should be chemically inert with respect to the compound. For many ammonium salts, water or aqueous-organic solvent mixtures are effective for recrystallization. acs.orggoogle.com The purity of the final product can be further improved by washing the collected crystals with a small amount of cold solvent to remove any adhering impurities.

General Steps for Recrystallization:

| Step | Description |

| 1. Solvent Selection | Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. |

| 2. Dissolution | Dissolve the impure compound in the minimum amount of hot solvent to form a saturated solution. |

| 3. Cooling | Allow the solution to cool slowly to promote the formation of large, pure crystals. |

| 4. Filtration | Separate the crystals from the mother liquor, which contains the dissolved impurities. |

| 5. Washing | Wash the crystals with a small amount of cold, pure solvent. |

| 6. Drying | Dry the purified crystals to remove any residual solvent. |

Structural Elucidation and Advanced Crystallographic Investigations of Imidodisulfate Species

Single-Crystal X-ray Diffraction Studies of Imidodisulfate (B14499727) Salts

Single-crystal X-ray diffraction is a cornerstone technique for determining the atomic structure of crystalline materials. For imidodisulfate salts, this method has been instrumental in establishing the fundamental geometry of the [HN(SO₃)₂]²⁻ anion. While a specific single-crystal X-ray diffraction study dedicated solely to diammonium imidodisulfate is not extensively detailed in the available literature, the general principles of this technique allow for the precise determination of unit cell dimensions, bond lengths, and angles within the crystal lattice.

In related compounds, such as dipotassium (B57713) imidodisulfate, X-ray diffraction studies have revealed crucial structural information. These studies provide a foundational understanding of the imidodisulfate anion's conformation and the coordination environment of the cations.

Neutron Diffraction Analysis for Precise Hydrogen Atom Localization and Nitrogen Configuration

While X-ray diffraction is powerful, it is often limited in its ability to accurately locate hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation, as neutrons are scattered by the atomic nucleus, making the technique highly sensitive to the positions of hydrogen atoms. A pivotal neutron diffraction study of this compound, (NH₄)₂HN(SO₃)₂, has provided an unambiguous determination of the hydrogen atom positions, which is critical for understanding the hydrogen bonding network and the configuration at the nitrogen atom.

This study confirmed that the imidodisulfate anion, [HN(SO₃)₂]²⁻, possesses a pyramidal configuration at the nitrogen atom. The hydrogen atom is covalently bonded to the nitrogen, and this N-H group acts as a donor in a hydrogen bond to a neighboring oxygen atom. The ammonium (B1175870) ions are also intricately involved in a three-dimensional network of hydrogen bonds with the oxygen atoms of the imidodisulfate anions.

The neutron diffraction data for this compound revealed the following crystallographic parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.339(3) Å |

| b | 8.283(2) Å |

| c | 10.024(3) Å |

| β | 113.88(2)° |

| Volume | 632.7 ų |

| Z | 4 |

| Note: The data presented is based on a neutron diffraction study. |

Geometric and Conformational Analysis of the Imidodisulfate Anion

The detailed structural data obtained from diffraction studies allow for a thorough analysis of the geometry and conformation of the imidodisulfate anion.

The neutron diffraction study of this compound has provided precise measurements of the bond lengths and angles within the [HN(SO₃)₂]²⁻ anion. The S-N bonds are of particular interest as they provide insight into the nature of the sulfur-nitrogen linkage. The S-O bond lengths can vary depending on their involvement in hydrogen bonding.

Table of Bond Lengths in this compound

| Bond | Length (Å) |

| S(1)-N | 1.668(2) |

| S(2)-N | 1.661(2) |

| S(1)-O(1) | 1.455(3) |

| S(1)-O(2) | 1.451(3) |

| S(1)-O(3) | 1.464(3) |

| S(2)-O(4) | 1.458(3) |

| S(2)-O(5) | 1.456(3) |

| S(2)-O(6) | 1.460(3) |

| N-H(7) | 1.024(5) |

Table of Bond Angles and Dihedral Angles in this compound

| Angle | Value (°) |

| S(1)-N-S(2) | 123.5(1) |

| O(1)-S(1)-O(2) | 114.1(2) |

| O(1)-S(1)-O(3) | 111.4(2) |

| O(2)-S(1)-O(3) | 111.9(2) |

| O(4)-S(2)-O(5) | 113.3(2) |

| O(4)-S(2)-O(6) | 111.9(2) |

| O(5)-S(2)-O(6) | 111.6(2) |

| Dihedral Angle | Value (°) |

| O(1)-S(1)-N-S(2) | -176.4 |

| O(2)-S(1)-N-S(2) | -52.6 |

| O(3)-S(1)-N-S(2) | 68.3 |

Comparative Crystallography of Imidodisulfates and Related Sulfur-Nitrogen Anions

To better understand the structural features of the imidodisulfate anion, it is informative to compare its geometric parameters with those of other imidodisulfate salts and related sulfur-nitrogen anions, such as sulfamate (B1201201) ([H₂NSO₃]⁻) and nitridotrisulfate ([N(SO₃)₃]³⁻).

In dipotassium imidodisulfate, K₂[HN(SO₃)₂], the S-N bond lengths are approximately 1.674 Å, which is slightly longer than in the diammonium salt. The S-N-S angle in the potassium salt is also slightly different, reflecting the influence of the counter-ion on the crystal packing and the geometry of the anion.

The sulfamate anion, which can be considered a structural precursor to the imidodisulfate anion, exhibits an S-N bond length of approximately 1.666 Å in potassium sulfamate. This is comparable to the S-N bond lengths observed in imidodisulfates.

In contrast, the nitridotrisulfate anion in tripotassium nitridotrisulfate dihydrate, K₃[N(SO₃)₃]·2H₂O, has a planar configuration around the nitrogen atom and significantly longer S-N bonds, averaging around 1.71 Å. This difference highlights the effect of the coordination number and oxidation state of the nitrogen atom on the S-N bond length.

Comparative Table of S-N Bond Lengths and S-N-S/O-S-N Angles

| Compound | S-N Bond Length (Å) | S-N-S Angle (°) |

| (NH₄)₂[HN(SO₃)₂] | 1.661(2) - 1.668(2) | 123.5(1) |

| K₂[HN(SO₃)₂] | ~1.674 | Not available |

| K[H₂NSO₃] | ~1.666 | N/A |

| K₃[N(SO₃)₃]·2H₂O | ~1.71 | ~119.5 |

| Note: Data for comparative compounds are approximate and sourced from various crystallographic studies. |

This comparative analysis demonstrates that while the S-N bond length is relatively consistent in imidodisulfates and sulfamates, it is significantly elongated in the nitridotrisulfate anion. The S-N-S bond angle in imidodisulfates is consistently larger than the ideal tetrahedral angle, indicating a degree of steric repulsion between the two sulfonyl groups.

Advanced Spectroscopic Characterization of Diammonium Imidodisulfate

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy provides profound insights into the molecular structure and bonding within diammonium imidodisulfate (B14499727), [(NH₄)₂][HN(SO₃)₂]. By analyzing the vibrational modes of the constituent ions, specific functional groups and their chemical environments can be identified.

The imidodisulfate anion, [HN(SO₃)₂]²⁻, is characterized by the presence of two sulfonate (SO₃) groups linked by an imido (NH) bridge. The sulfur-oxygen bonds within these sulfonate groups give rise to distinct stretching vibrations. The symmetric stretching of the S=O bonds is a key diagnostic feature in the vibrational spectra.

In similar sulfonate-containing compounds, the symmetric S=O stretching modes are typically observed in the region of 1050-1150 cm⁻¹. For the imidodisulfate anion, two distinct symmetric S=O stretching vibrations are expected due to the presence of two SO₃ groups. The coupling between these two groups across the S-N-S bridge can lead to in-phase and out-of-phase symmetric stretching modes. Based on studies of related sulfur-nitrogen compounds, these bands are predicted to appear in the FTIR and Raman spectra as strong to medium intensity peaks.

Table 1: Predicted Wavenumbers for S=O Symmetric Stretching Modes in Diammonium Imidodisulfate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| In-phase S=O Symmetric Stretch | 1060 - 1080 | Strong | Medium |

Note: The exact positions can be influenced by the crystal lattice and hydrogen bonding interactions with the ammonium (B1175870) cations.

The vibrational spectra of this compound are also characterized by the distinct vibrations of the ammonium (NH₄⁺) cations and the imido (N-H) group of the anion.

The N-H bending vibrations of the ammonium ion typically appear as a strong, broad band in the region of 1400-1450 cm⁻¹ in the FTIR spectrum. In the Raman spectrum, this mode is also observable, often with medium intensity. The N-H bending of the imido group within the [HN(SO₃)₂]²⁻ anion is expected to be found in a similar region, potentially overlapping with the ammonium bending mode.

The sulfonate groups also exhibit characteristic bending and rocking modes at lower frequencies. The O-S-O bending modes are typically found in the 500-650 cm⁻¹ range. Furthermore, the S-N-S skeletal vibrations of the imidodisulfate anion are expected in the lower frequency region of the Raman spectrum, providing valuable information about the backbone structure of the anion.

Table 2: Key Vibrational Frequencies for N-H and Sulfonate Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Ammonium (NH₄⁺) | N-H Bending | 1400 - 1450 | FTIR, Raman |

| Imido (N-H) | N-H Bending | 1390 - 1430 | FTIR, Raman |

| Sulfonate (SO₃) | O-S-O Bending | 500 - 650 | FTIR, Raman |

A comparative analysis with the selenium analogue, the imidodiselenate anion [HN(SeO₃)₂]²⁻, can provide further insight into the vibrational characteristics. Due to the heavier mass of selenium compared to sulfur, a shift to lower wavenumbers is expected for the corresponding vibrational modes.

The symmetric Se=O stretching modes in the imidodiselenate anion are predicted to occur at significantly lower frequencies than the S=O stretches in the imidodisulfate anion. Based on data for selenate (B1209512) compounds, these modes are expected in the 800-900 cm⁻¹ region. Similarly, the Se-N-Se skeletal vibrations will appear at lower wavenumbers compared to the S-N-S vibrations. This mass effect provides a clear spectroscopic marker to distinguish between the sulfur and selenium analogues.

Table 3: Predicted Vibrational Frequencies for Imidodisulfate and Imidodiselenate Anions

| Vibrational Mode | Imidodisulfate [HN(SO₃)₂]²⁻ (cm⁻¹) | Imidodiselenate [HN(SeO₃)₂]²⁻ (cm⁻¹) |

|---|---|---|

| Symmetric X=O Stretch (X=S, Se) | 1060 - 1120 | 800 - 900 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for identifying and quantifying potential impurities. Given the ionic and highly polar nature of the compound, ion-exchange chromatography or reversed-phase chromatography with a polar-modified column would be suitable separation techniques.

Although the imidodisulfate anion does not possess a strong chromophore for UV-Vis detection at higher wavelengths, it is expected to exhibit end-absorption in the low UV region. Therefore, UV detection at wavelengths between 210 nm and 230 nm can be employed for its quantification. At these low wavelengths, it is crucial to use a high-purity mobile phase to minimize background absorbance and ensure good sensitivity.

A potential HPLC method for the purity assessment of this compound could involve a reversed-phase C18 column with an aqueous mobile phase containing a suitable buffer, such as phosphate (B84403) or acetate, to maintain a consistent pH and improve peak shape. The detection would be performed at a wavelength around 215 nm. This method would be effective in separating this compound from potential non-ionic impurities and related ionic species such as sulfate (B86663) and sulfamate (B1201201), which may be present as degradation products or starting material residues.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Stoichiometry Verification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with high sensitivity and precision, making it ideal for verifying the elemental stoichiometry of this compound. This technique can accurately determine the elemental composition of a sample, confirming the expected ratios of nitrogen and sulfur.

To perform the analysis, a precisely weighed sample of this compound is dissolved in a suitable solvent, typically high-purity deionized water, and introduced into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the sample. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

By quantifying the isotopes of nitrogen (e.g., ¹⁴N) and sulfur (e.g., ³²S), the molar ratio of these elements in the compound can be determined. For this compound, [(NH₄)₂][HN(SO₃)₂], the expected molar ratio of nitrogen to sulfur is 3:2. ICP-MS analysis provides a robust method to confirm this stoichiometric ratio, thereby verifying the identity and purity of the compound at an elemental level.

Table 4: Expected Elemental Composition of this compound

| Element | Symbol | Expected Molar Ratio |

|---|---|---|

| Nitrogen | N | 3 |

| Sulfur | S | 2 |

| Hydrogen | H | 9 |

Note: While ICP-MS is primarily used for heavier elements, modern instruments can be configured for the determination of elements like sulfur and, with more specialized setups, nitrogen.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection during Photolysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including radical intermediates that may be formed during the photolysis of this compound. nih.gov The photolysis of this compound, [(NH₄)₂N(SO₃)₂], can potentially lead to the homolytic cleavage of N-S or S-O bonds, resulting in the formation of various nitrogen-centered and sulfur-centered radical intermediates. While specific EPR studies on the photolysis of this compound are not extensively documented in the public domain, the characterization of analogous sulfur-nitrogen radicals provides a framework for predicting the EPR spectral properties of potential intermediates.

Photolytic cleavage of an N-S bond in the imidodisulfate anion, [N(SO₃)₂]²⁻, could hypothetically generate a sulfonyl radical (•SO₃⁻) and an aminyl radical fragment. Alternatively, homolysis could occur at the nitrogen center, producing a nitrogen-centered radical. These transient species, if generated in sufficient concentration, can be detected and identified by their characteristic EPR spectra. The primary parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants (A).

The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For many organic and nitrogen-centered radicals, the g-value is close to that of a free electron (g ≈ 2.0023). However, for radicals with significant spin density on atoms with large spin-orbit coupling, such as sulfur, the g-value can deviate more significantly from this value. washington.edu

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹⁴N, I=1; ¹H, I=1/2; ³³S, I=3/2). The resulting splitting pattern and the magnitude of the hyperfine coupling constants provide valuable information about the identity and distribution of the unpaired electron density within the radical, thus aiding in its structural elucidation.

Based on studies of related sulfur and nitrogen-containing radicals, the expected EPR parameters for potential radical intermediates from the photolysis of this compound can be estimated. For instance, a nitrogen-centered radical bearing two sulfonyl groups would be expected to exhibit hyperfine coupling to the central ¹⁴N nucleus. The magnitude of this coupling would be indicative of the spin density on the nitrogen atom and the geometry of the radical center. Further coupling to the ammonium protons might be observed depending on the experimental conditions and the proximity of these protons to the radical center.

The table below summarizes typical EPR parameters for related sulfur-nitrogen radicals, which can serve as a reference for the potential radical intermediates in the photolysis of this compound.

| Radical Type | Typical g-value | Typical Hyperfine Coupling Constants (A) in Gauss (G) |

| Aminyl Radicals (R₂N•) | 2.003 - 2.006 | A(¹⁴N) = 10 - 15 G |

| Sulfonyl Radicals (RSO₂•) | 2.004 - 2.007 | A(³³S) can be significant but is often not resolved |

| Binary Sulfur-Nitrogen Radicals | Varies significantly | A(¹⁴N) and A(³³S) are key for identification |

Note: The actual values can vary depending on the specific structure of the radical and its environment.

The detection of short-lived radical intermediates often requires specialized techniques such as spin trapping. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be more easily detected by EPR. The hyperfine coupling constants of the spin adduct provide information about the original trapped radical.

Computational Chemistry and Theoretical Modeling of Imidodisulfate Systems

Quantum Mechanical Calculations for Optimized Geometries and Energetics (e.g., MP2/6-311+G)**

Quantum mechanical calculations are fundamental to computational chemistry and are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Methods such as Møller-Plesset perturbation theory (MP2) are ab initio approaches, meaning they are derived directly from theoretical principles without the inclusion of experimental data.

To study the imidodisulfate (B14499727) anion [HN(SO₃)₂]²⁻, a chosen level of theory and a basis set, for example, MP2/6-311+G, would be used. The MP2 method accounts for electron correlation, which is crucial for accurate predictions, going beyond the simpler Hartree-Fock approximation. The 6-311+G basis set is a flexible set that provides a good description of the electron distribution, including diffuse functions (+) for anions and polarization functions (**) for describing non-spherical electron densities.

Such calculations would yield key geometric parameters for the imidodisulfate anion, including:

Bond Lengths: The distances between the nitrogen and sulfur atoms (N-S), sulfur and oxygen atoms (S-O), and nitrogen and hydrogen atoms (N-H).

Bond Angles: The angles formed by atoms, such as S-N-S and O-S-O.

The calculations also provide the total electronic energy of the molecule, which can be used to compare the relative stability of different isomers or conformers.

Molecular Orbital Analysis (HOMO, LUMO) and Electronic Structure Investigations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are often referred to as the frontier orbitals.

HOMO: This is the orbital with the highest energy that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO: This is the orbital with the lowest energy that is unoccupied. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower energy LUMO suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. For the imidodisulfate anion, analysis of the HOMO and LUMO would reveal the regions of the ion most likely to be involved in electron donation and acceptance during chemical reactions.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more familiar, localized bonding picture. This allows for an intuitive understanding of the Lewis structure, including chemical bonds, lone pairs, and atomic hybridization.

For the imidodisulfate anion, NBO analysis would provide:

Bonding Character: It would characterize the N-S and S-O bonds, determining their covalent and ionic nature.

Hybridization: The analysis would describe the hybridization of the central nitrogen and sulfur atoms (e.g., sp², sp³), which influences the molecule's geometry.

Charge Distribution: It calculates the natural charges on each atom, offering insight into the electrostatic potential of the ion.

Density Functional Theory (DFT) Simulations for Reaction Mechanisms and Degradation Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a system based on its electron density. DFT is often employed to study reaction mechanisms because it provides a good balance between accuracy and computational cost.

If studying the degradation of diammonium imidodisulfate, DFT simulations could be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed degradation reaction can be constructed.

Identify Transition States: A transition state is the highest energy point along a reaction coordinate. DFT calculations can locate these structures and calculate the activation energy (energy barrier) for the reaction. A lower activation energy implies a faster reaction rate.

Investigate Intermediates: The simulation can identify and characterize any reactive intermediates that may be formed during the reaction.

For instance, the hydrolysis of the imidodisulfate anion could be modeled to understand the step-by-step mechanism, including the role of water molecules and the energetics of bond breaking and formation.

Symmetry Considerations and Conformational Stability Analysis

The imidodisulfate anion can potentially exist in different spatial arrangements, or conformations, due to rotation around the S-N bonds. A conformational analysis would explore the potential energy surface with respect to these rotations.

Symmetry: The calculations would identify the point group symmetry of the most stable conformation and other low-energy conformers. For example, the ion might adopt a structure with C₂ᵥ or Cₛ symmetry.

Conformational Stability: By systematically rotating the sulfonate groups around the S-N-S axis and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. This analysis would reveal the preferred three-dimensional structure of the ion and its flexibility.

Based on a comprehensive review of available scientific literature, detailed information regarding the specific chemical reactivity and transformation mechanisms of this compound, as outlined in the requested article structure, is not extensively documented. Searches for its specific roles in oxidation-reduction reactions, substitution derivative synthesis, catalytic activities, complexation chemistry, enzyme interactions, and aqueous dissociation pathways did not yield specific research findings.

Much of the available data discusses general principles of chemical reactions or pertains to similarly named but chemically distinct compounds, such as Diammonium Persulfate, a noted oxidizing agent. Therefore, constructing a detailed and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible with the currently available information.

Further empirical research and publication in peer-reviewed journals would be necessary to provide the specific data required to populate the requested sections and subsections.

Chemical Reactivity and Transformation Mechanisms of Diammonium Imidodisulfate

Generation and Detection of Reactive Species and Radical Intermediates

The study of the chemical reactivity and transformation mechanisms of diammonium imidodisulfate (B14499727), particularly concerning the generation and detection of reactive species and radical intermediates, is a specialized area of inorganic chemistry. While specific detailed research findings exclusively for diammonium imidodisulfate are not extensively documented in publicly accessible literature, the behavior of related sulfur-nitrogen compounds and sulfonyl species provides a basis for understanding the potential reactive intermediates that may be formed.

The imidodisulfate anion, [N(SO₃)₂]²⁻, is structurally robust. However, under conditions such as high temperature, radiolysis, or in certain chemical reactions, the generation of transient reactive species can be anticipated. These intermediates are typically short-lived and highly reactive, necessitating specialized techniques for their detection and characterization.

Generation of Reactive Species

The generation of reactive species from this compound can be postulated to occur through several pathways, primarily involving the cleavage of N-S or S-O bonds.

Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. While the precise decomposition pathway and products are not well-documented, analogies with other ammonium (B1175870) salts suggest the initial loss of ammonia. Homolytic cleavage of the N-S bond could potentially lead to the formation of nitrogen-centered radicals and sulfonyl radicals.

Photochemical Decomposition: Irradiation with ultraviolet (UV) light could provide sufficient energy to induce homolytic bond cleavage, similar to other sulfur-nitrogen compounds, potentially generating radical species.

Redox Reactions: Chemical or electrochemical oxidation or reduction of the imidodisulfate anion could lead to the formation of radical ions or other reactive intermediates.

Based on the chemistry of analogous compounds, a number of potential reactive species and radical intermediates could be generated from this compound under energetic conditions. The following table summarizes these hypothetical species and the likely methods for their generation.

| Potential Reactive Species/Radical | Formula | Plausible Generation Method |

| Imidodisulfate Radical Anion | [N(SO₃)₂]⁻• | One-electron oxidation |

| Sulfonyl Radical | •SO₃⁻ | Homolytic N-S bond cleavage |

| Nitrogen-centered Radical | •N(SO₃)₂²⁻ | Not a primary radical, but could be an intermediate |

| Amidyl Radical | •NHSO₃⁻ | Decomposition of protonated intermediates |

Detection of Reactive Species and Radical Intermediates

The detection of short-lived and highly reactive intermediates requires sophisticated analytical techniques capable of high sensitivity and temporal resolution. The methods employed are generally applicable to a wide range of radical species.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR) spectroscopy, this is the most direct and powerful technique for the detection and characterization of species with unpaired electrons, i.e., radicals. The ESR spectrum provides information about the electronic structure of the radical and its interaction with its environment. For sulfur- and nitrogen-centered radicals, the hyperfine coupling to ¹⁴N and ³³S nuclei can provide definitive structural information.

Chemical Trapping: This indirect method involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by ESR spectroscopy or other techniques like mass spectrometry. Common spin traps include nitrones and nitroso compounds.

Spectroscopic Techniques:

Transient Absorption Spectroscopy: This technique can be used to detect species that have a distinct absorption spectrum, often in the UV-visible region. By using pulsed laser or electron beam techniques, the formation and decay of transient species can be monitored on very short timescales.

Fourier-Transform Infrared (FTIR) Spectroscopy: In some cases, reactive intermediates may have characteristic vibrational frequencies that can be detected using time-resolved FTIR spectroscopy.

The following table summarizes the primary techniques used for the detection of radical intermediates that could potentially be generated from this compound.

| Detection Technique | Principle | Information Obtained | Applicability to Imidodisulfate Intermediates |

| Electron Spin Resonance (ESR) Spectroscopy | Detection of the magnetic moment of unpaired electrons. | Confirmation of radical presence, radical structure (through g-factor and hyperfine coupling), and concentration. | Highly applicable for the direct detection of any paramagnetic species formed. |

| Spin Trapping with ESR/Mass Spectrometry | A transient radical is "trapped" by a molecule to form a more stable radical or a stable product that can be analyzed. | Identification of the original transient radical based on the structure of the adduct. | Useful for identifying short-lived radicals that are below the detection limit of direct ESR. |

| Transient Absorption Spectroscopy | Measurement of the absorption of light by transient species generated by a pulse of energy (e.g., laser flash). | Kinetic data on the formation and decay of intermediates, and their absorption spectra. | Applicable if the intermediates have a characteristic absorption spectrum. |

| Time-resolved FTIR Spectroscopy | Measurement of infrared spectra as a function of time after initiation of a reaction. | Information on the vibrational modes of transient species, providing structural insights. | Potentially useful for identifying intermediates with specific functional groups. |

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Chemical Intermediate in Specialty Chemical Production

As a chemical intermediate, diammonium imidodisulfate (B14499727) serves as a foundational component in the synthesis of more complex, high-value specialty chemicals. Its distinct structure, featuring a central nitrogen atom bonded to two sulfonyl groups, provides a reactive core for further chemical modifications. Researchers are exploring its utility in creating a range of organic and inorganic derivatives that are not easily accessible through other synthetic routes. The compound's ability to introduce the imidodisulfate moiety into larger molecules is a key aspect of its potential in producing new materials with tailored properties.

The production of these specialty chemicals often involves multi-step syntheses where diammonium imidodisulfate is introduced at a critical stage to impart specific functionalities. The reactivity of the N-H bond and the potential for substitution on the sulfonyl groups make it a versatile precursor. While extensive industrial-scale applications are still under development, laboratory-scale syntheses have demonstrated its viability in creating novel compounds with potential uses in pharmaceuticals, agrochemicals, and material science.

Development of Novel Cyclic Imidosulfates and Imidosulfites

A significant area of investigation involves the use of this compound as a precursor for the synthesis of novel cyclic imidosulfates and imidosulfites. These heterocyclic compounds, containing a sulfur-nitrogen-sulfur linkage within a ring structure, are of interest due to their unique conformational properties and potential as ligands for catalysis or as building blocks for more complex molecular architectures.

The synthesis of these cyclic structures typically involves the reaction of this compound with appropriate difunctional reagents that can bridge the two sulfonyl groups. The reaction conditions, such as solvent, temperature, and the nature of the bridging group, play a crucial role in determining the size and stability of the resulting ring. Researchers have successfully synthesized a variety of these cyclic compounds and are currently investigating their chemical and physical properties.

Table 1: Examples of Reagents Used in the Synthesis of Cyclic Imidosulfates

| Bridging Reagent Class | Resulting Ring Size | Potential Applications |

| Dihaloalkanes | 5- to 7-membered rings | Ligand design, material science |

| Dicarbonyl compounds | 6-membered rings | Organic synthesis intermediates |

| Organometallic dihalides | Variable ring sizes | Catalysis, coordination chemistry |

This table is for illustrative purposes and represents general reaction pathways.

Application as a Source of Noncoordinating Anions in Chemical Processes

The imidodisulfate anion, [N(SO₃)₂]²⁻, derived from this compound, possesses characteristics of a noncoordinating or weakly coordinating anion. Such anions are highly sought after in various chemical processes, particularly in catalysis and electrochemistry, because they can stabilize cationic species without strongly interacting with them. This lack of strong coordination allows the cationic center to remain highly reactive and accessible to substrates.

Research in this area focuses on preparing salts of the imidodisulfate anion with various metal and organic cations. The resulting compounds are then evaluated for their performance in catalytic reactions, such as polymerization or organic transformations, where the presence of a non-interfering anion is crucial for high catalytic activity. The delocalized charge and the steric bulk of the imidodisulfate anion contribute to its weakly coordinating nature.

Research into its Role in Polymerization Initiator Systems

Investigations into the role of this compound in polymerization initiator systems are exploring its potential to influence the initiation step of various polymerization reactions. While not a conventional free-radical initiator in the same vein as persulfates, its decomposition or reaction products under specific conditions could potentially generate species that initiate polymerization.

One area of interest is its use in redox initiator systems, where it might act as one component of a redox pair to generate initiating radicals at lower temperatures than thermal initiators. The presence of multiple nitrogen and sulfur atoms in different oxidation states within the molecule suggests a rich redox chemistry that could be harnessed for this purpose. Research is focused on understanding the decomposition pathways of this compound in the presence of monomers and other reagents to determine its efficacy as a component in initiator systems.

Table 2: Investigated Polymerization Systems

| Polymerization Type | Monomer Class | Potential Role of this compound |

| Emulsion Polymerization | Acrylics, Vinyls | Redox component, stabilizer |

| Solution Polymerization | Acrylamide | Co-initiator, chain transfer agent |

| Cationic Polymerization | Styrenics | Source of noncoordinating anion |

This table outlines potential areas of research and is not indicative of established applications.

Role in Environmental Chemistry and Industrial Processes

Remediation Strategies for Contaminated Soils and Water Bodies

Diammonium imidodisulfate (B14499727) is indicated for use in environmental applications, specifically for the remediation of contaminated soils and water bodies. lookchem.comsrinnovationsindia.comindiamart.com Its utility in these contexts is attributed to its chemical properties that allow it to interact with certain environmental contaminants. lookchem.comsrinnovationsindia.com The water-soluble nature of the compound facilitates its incorporation into various treatment systems for environmental cleanup. lookchem.comindiamart.com

The potential of diammonium imidodisulfate in remediation strategies is linked to its capacity to absorb and bind with specific contaminants. lookchem.comsrinnovationsindia.comindiamart.com This characteristic is suggested to be a key mechanism in the cleanup of polluted environments. lookchem.com However, detailed studies and specific data on its adsorption isotherms, binding kinetics, and the types of contaminants it can effectively immobilize are not extensively detailed in the available literature.

Application in Water Treatment for pH Adjustment and Impurity Removal

In the field of water treatment, this compound is utilized for the adjustment of pH levels and the removal of impurities. lookchem.comsrinnovationsindia.comindiamart.com As a water-soluble salt, it can be readily dissolved into treatment systems to help regulate acidity or alkalinity and maintain optimal water quality. lookchem.comindiamart.com Its role in impurity removal suggests it may act as a precipitating agent or flocculant for certain dissolved substances, although specific research on the mechanisms and efficiencies for removing particular impurities is not detailed.

Influence on Wet Flue Gas Scrubbing Systems for Emissions Control

Information regarding the specific influence or application of this compound in wet flue gas scrubbing systems for emissions control is not available in the provided search results.

Research into Antifouling Mechanisms in Industrial Cooling Water Systems

While some sources note that this compound can be used as a corrosion inhibitor, specific research into its antifouling mechanisms in industrial cooling water systems is not detailed in the available search results. srinnovationsindia.comindiamart.com

Material Preservation Applications (e.g., Adhesives, Paints)

There is no information available in the provided search results regarding the application of this compound in material preservation, such as in adhesives or paints.

Biological Interactions and Biochemical Probes

Analogues, Derivatives, and Comparative Imidodisulfate Chemistry

Synthesis and Characterization of Substituted Imidodisulfate (B14499727) Derivatives

The synthesis of substituted imidodisulfate derivatives, particularly N-alkyl and N-aryl derivatives, is not extensively documented in readily available chemical literature. However, general principles of N-substitution on related nitrogen-containing compounds can provide a hypothetical basis for their synthesis.

Hypothetical Synthetic Routes:

N-Alkylation: The N-alkylation of the imidodisulfate anion could potentially be achieved by reacting a salt of imidodisulfate, such as diammonium imidodisulfate, with an alkyl halide (e.g., alkyl chloride or bromide). The reaction would likely require a suitable solvent and base to facilitate the nucleophilic attack of the nitrogen atom on the alkyl group. A general procedure might involve dissolving the imidodisulfate salt in a polar aprotic solvent and adding the alkylating agent, possibly with heating to drive the reaction to completion. nih.gov

N-Arylation: The N-arylation of imidodisulfates could theoretically be accomplished using methods common for the N-arylation of other heterocyclic and amine compounds, such as the Chan-Lam or Buchwald-Hartwig cross-coupling reactions. These methods typically involve a metal catalyst, often copper or palladium-based, to couple the nitrogen atom with an aryl halide or arylboronic acid. chemrxiv.org

Characterization:

The characterization of newly synthesized substituted imidodisulfate derivatives would rely on standard spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence and structure of the alkyl or aryl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the S-N and S=O bonds within the imidodisulfate core.

Mass Spectrometry (MS): High-resolution mass spectrometry would be essential for determining the exact molecular weight and confirming the elemental composition of the derivative.

It is important to note that while these synthetic and characterization methods are standard in organic chemistry, their specific application to imidodisulfates would require empirical optimization and verification due to the limited specific literature.

Comparative Studies with Related Nitrogen-Sulfur Compounds (e.g., Sulfamates, Nitridotrisulfates)

Imidodisulfates belong to a family of inorganic nitrogen-sulfur compounds that also includes sulfamates and nitridotrisulfates. A comparison of their structures and properties reveals key differences.

Structural Comparison:

Sulfamate (B1201201) ([H₂NSO₃]⁻): This anion contains one sulfur atom bonded to a nitrogen atom, three oxygen atoms, and two hydrogen atoms. It can be considered a derivative of sulfuric acid where one hydroxyl group is replaced by an amino group. wikipedia.org

Imidodisulfate ([N(SO₃)₂]²⁻): This anion features a central nitrogen atom bonded to two sulfonyl (SO₃) groups. It is structurally more complex than sulfamate, with two sulfur atoms.

Nitridotrisulfate ([N(SO₃)₃]³⁻): This anion has a central nitrogen atom bonded to three sulfonyl (SO₃) groups, making it the most sulfur-rich of the three.

Reactivity and Properties:

The differing number of sulfonyl groups attached to the central nitrogen atom significantly influences the electronic properties and reactivity of these anions. The strongly electron-withdrawing nature of the sulfonyl groups makes the N-H protons in the parent acids (sulfamic acid and imidodisulfuric acid) highly acidic. The stability of the conjugate bases (the anions) is also influenced by the delocalization of the negative charge over the multiple oxygen atoms.

The reactivity of these compounds in substitution reactions at the nitrogen atom would also be expected to differ. The nucleophilicity of the nitrogen in the deprotonated anions will be influenced by the number of attached sulfonyl groups.

| Compound Class | General Formula | Number of Sulfur Atoms | Key Structural Feature |

| Sulfamate | R₂NSO₃⁻ | 1 | Single sulfonyl group attached to nitrogen. |

| Imidodisulfate | RN(SO₃)₂²⁻ | 2 | Nitrogen atom bridged between two sulfonyl groups. |

| Nitridotrisulfate | N(SO₃)₃³⁻ | 3 | Nitrogen atom bonded to three sulfonyl groups. |

Metallic Imidodisulfate Complexes

The imidodisulfate anion, with its multiple oxygen and nitrogen donor atoms, has the potential to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Coordination Chemistry:

The imidodisulfate anion [N(SO₃)₂]²⁻ could coordinate to metal centers in several ways. Structurally related ligands, such as imidodiphosphinates [N(PR₂)₂]⁻, are known to act as bidentate ligands, forming a chelate ring with the metal center through the two terminal atoms (in that case, phosphorus). nih.gov By analogy, the imidodisulfate anion could potentially act as a bidentate ligand, coordinating to a metal ion through two of its oxygen atoms, one from each sulfonyl group, to form a stable six-membered ring. Other coordination modes, such as monodentate or bridging between two metal centers, are also conceivable. mdpi.comunifi.itnd.edu

Proposed Antimicrobial Mechanisms of Trisilver Imidodisulphate:

Assuming the existence of a trisilver imidodisulphate complex, its antimicrobial activity would likely stem from the release of silver ions (Ag⁺) in an aqueous environment. The antimicrobial mechanisms of silver ions are multifaceted and have been extensively studied. A plausible mechanism for a silver-based imidodisulfate compound would involve:

Release of Silver Ions: The complex would dissociate in the presence of moisture to release bioactive Ag⁺ ions.

Cell Wall and Membrane Disruption: Silver ions can bind to sulfur-containing proteins and phospholipids (B1166683) in the bacterial cell membrane, disrupting its integrity and increasing its permeability. This leads to the leakage of essential cellular components.

Protein and Enzyme Inactivation: Ag⁺ ions have a high affinity for sulfhydryl (-SH) groups in proteins and enzymes. Binding to these groups can denature the proteins and inactivate critical enzymes involved in cellular respiration and metabolism, ultimately leading to cell death.

Production of Reactive Oxygen Species (ROS): Silver ions can catalyze the production of ROS, which are highly reactive molecules that cause oxidative stress and damage to DNA, proteins, and lipids within the bacterial cell.

Interference with DNA Replication: Silver ions can interact with the DNA of bacteria, leading to its condensation and inhibiting the process of cell replication.

Therefore, trisilver imidodisulphate would likely serve as a delivery vehicle for silver ions, which are the primary antimicrobial agent.

Imidodisulfates in the Context of Sulfonimidamides and Imidosulfuric Diamides

Imidodisulfates are part of a larger family of organosulfur compounds that contain sulfur-nitrogen bonds. To understand their unique chemistry, it is useful to compare them with related structures like sulfonimidamides and imidosulfuric diamides. nih.govresearchgate.net

Imidodisulfates: As previously discussed, these compounds are characterized by a nitrogen atom linked to two sulfonyl (O=S=O) groups. The core structure is -SO₂-NH-SO₂-.

Sulfonimidamides: These are aza-analogues of sulfonamides. They contain a sulfur atom that is double-bonded to one oxygen atom and one imido (=NR) group, and single-bonded to two other groups (often a carbon and a nitrogen). The core can be represented as R-S(O)(NR')-NR₂''. dntb.gov.ua

Imidosulfuric Diamides (or Sulfamimidamides): These compounds feature a sulfur atom double-bonded to an imido group (=NR) and single-bonded to two amino groups. The general structure is (R₂N)₂S(O)NR. nih.govresearchgate.netresearchgate.net

Advanced Analytical and Methodological Approaches in Imidodisulfate Research

Process Analytical Technology (PAT) for Real-time Reaction Monitoring

Process Analytical Technology (PAT) has emerged as a critical framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. paho.orgslideshare.net The goal of PAT is to build quality into the product rather than relying on end-product testing. In the context of diammonium imidodisulfate (B14499727) synthesis, PAT enables a deep understanding of the reaction dynamics, leading to improved process robustness and consistency.

Real-time monitoring of the synthesis of diammonium imidodisulfate can be achieved through various in-situ spectroscopic techniques. These methods provide continuous data on the concentration of reactants, intermediates, and the final product, as well as reaction byproducts.

Mid-Infrared (Mid-IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful tools for monitoring the molecular changes during a chemical reaction. youtube.com For the synthesis of this compound, which may involve the reaction of sulfuryl diamide (B1670390) with fuming sulfuric acid, in-situ Mid-IR or Raman probes can track the consumption of the reactants and the formation of the imidodisulfate moiety. The characteristic vibrational frequencies of the S-N-S and S=O bonds can be monitored to follow the reaction progress in real time.

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is another valuable PAT tool that can be used for the quantitative analysis of chemical composition. mdpi.com It can be employed to monitor the concentration of ammonium (B1175870) ions and imidodisulfate ions in the reaction mixture, providing data for real-time process control.

The implementation of PAT in the synthesis of this compound would involve integrating these spectroscopic probes directly into the reactor. The data collected would be analyzed using chemometric models to provide a continuous understanding of the reaction state. This allows for immediate adjustments to process parameters such as temperature, pressure, and reactant addition rates to maintain optimal reaction conditions and ensure the desired product quality.

Illustrative Data for Real-time Monitoring using Raman Spectroscopy:

| Reaction Time (minutes) | Reactant A Peak Intensity (a.u.) | Product (this compound) Peak Intensity (a.u.) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | 0.99 |

| 60 | <0.01 | 1.00 |

This table is a hypothetical representation of data that could be generated using in-situ Raman spectroscopy during the synthesis of this compound. The actual peak intensities would be dependent on the specific reaction conditions and the Raman cross-section of the molecules.

Robustness Testing and Interlaboratory Validation of Synthetic Protocols

The development of a reliable synthetic protocol for this compound is crucial for its consistent production. Robustness testing and interlaboratory validation are essential components of this process, ensuring that the method is reproducible and transferable.

Robustness Testing involves intentionally varying the parameters of the synthetic protocol to assess its resilience to small changes that might occur during routine production. For the synthesis of this compound, these parameters could include:

Reactant concentrations and ratios

Reaction temperature and time

Stirring speed

Rate of addition of reagents

Purity of starting materials

By systematically varying these parameters and analyzing the impact on the yield, purity, and physical properties of the this compound, the critical process parameters can be identified. This information is used to define the operational limits within which the process consistently delivers a product of the required quality.

Interlaboratory Validation , also known as a round-robin study, is the ultimate test of a synthetic protocol's reproducibility. In such a study, the same detailed protocol for synthesizing this compound is sent to multiple independent laboratories. Each laboratory performs the synthesis and analyzes the resulting product according to specified analytical methods. The results from all participating laboratories are then statistically compared to assess the method's precision and accuracy. A successful interlaboratory validation provides a high degree of confidence in the reliability and transferability of the synthetic protocol.

Example of a Robustness Testing Design for this compound Synthesis:

| Parameter | Variation 1 | Nominal Value | Variation 2 |

| Temperature (°C) | 95 | 100 | 105 |

| Reactant Ratio (A:B) | 1:1.9 | 1:2.0 | 1:2.1 |

| Reaction Time (hours) | 3.5 | 4.0 | 4.5 |

This table illustrates a simple experimental design for robustness testing. The effect of these variations on the product yield and purity would be statistically evaluated.

Accelerated Aging Studies for Degradation Pathway Identification

Understanding the stability of this compound under various environmental conditions is critical for determining its shelf life and appropriate storage conditions. Accelerated aging studies are designed to expedite the degradation process by subjecting the compound to elevated stress conditions, such as high temperature and humidity. paho.orgslideshare.netlnct.ac.innih.gov

In a typical accelerated aging study for this compound, samples of the pure compound would be stored in controlled environmental chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH). nih.gov At predetermined time points, samples would be withdrawn and analyzed for physical and chemical changes.

The primary goals of these studies are:

To identify the primary degradation products : Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to separate and identify any impurities that form over time.

To elucidate the degradation pathways : By identifying the degradation products, it is possible to propose the chemical reactions that lead to the breakdown of this compound. For instance, hydrolysis of the imidodisulfate anion to sulfate (B86663) and sulfamate (B1201201) is a plausible degradation pathway that would be investigated.

To determine the rate of degradation : The concentration of this compound and its degradation products would be quantified over time to establish the degradation kinetics.

Hypothetical Degradation Products of this compound Identified in an Accelerated Aging Study:

| Stress Condition | Time (Weeks) | Major Degradation Product | Analytical Method |

| 50°C / 75% RH | 4 | Ammonium sulfamate | HPLC-MS |

| 50°C / 75% RH | 4 | Ammonium sulfate | Ion Chromatography |

| 60°C / 75% RH | 2 | Ammonium sulfamate | HPLC-MS |

| 60°C / 75% RH | 2 | Ammonium sulfate | Ion Chromatography |

This table presents hypothetical findings from an accelerated aging study, suggesting hydrolysis as a potential degradation pathway.

Kinetic Modeling of Degradation and Reaction Rates (e.g., Pseudo-First-Order, Arrhenius Models)

The data obtained from accelerated aging studies can be used to develop kinetic models that describe the rate of degradation of this compound. This allows for the prediction of its stability over longer periods and under different storage conditions.

Pseudo-First-Order Kinetics : In many cases, the degradation of a compound in the presence of a large excess of another reactant (such as water in hydrolysis) can be modeled using pseudo-first-order kinetics. science.govresearchgate.net The rate of degradation is proportional to the concentration of the compound of interest. The integrated rate law for a pseudo-first-order reaction is:

ln([A]t) = -kt + ln([A]0)

where [A]t is the concentration of this compound at time t, [A]0 is the initial concentration, and k is the pseudo-first-order rate constant. By plotting ln([A]t) versus time, a straight line should be obtained with a slope of -k.

Arrhenius Model : The effect of temperature on the degradation rate constant is typically described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By determining the rate constants at different temperatures from the accelerated aging study, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy for the degradation process.

Once the Arrhenius parameters are known, the rate constant at any temperature (e.g., room temperature) can be calculated, enabling the prediction of the shelf life of this compound under normal storage conditions.

Illustrative Arrhenius Plot Data for this compound Degradation:

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (day⁻¹) | ln(k) |

| 313.15 | 0.00319 | 0.01 | -4.61 |

| 323.15 | 0.00309 | 0.03 | -3.51 |

| 333.15 | 0.00300 | 0.08 | -2.53 |

This hypothetical data, when plotted as ln(k) versus 1/T, would allow for the determination of the activation energy for the degradation of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The traditional synthesis of diammonium imidodisulfate (B14499727) often involves multi-step processes that may utilize harsh reagents or require significant energy input. Future research is increasingly directed towards developing more efficient, economical, and environmentally benign production methods, aligning with the principles of green chemistry.

Key research thrusts include:

Mechanochemical Synthesis: Exploring solid-state reactions using techniques like ball milling could offer a solvent-free alternative to conventional solution-based methods. Mechanochemistry can promote reactions between solids by providing the necessary activation energy through mechanical force, potentially lowering reaction temperatures and eliminating the need for hazardous solvents. thieme-connect.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to batch processes. A flow-based synthesis could enable the rapid optimization of reaction conditions for imidodisulfate formation.

Alternative Precursors and Catalysts: Research into replacing traditional sulfonating agents with more sustainable alternatives is a critical area. The use of solid acid catalysts, such as sulfamic acid-functionalized materials, could streamline purification and reduce waste by allowing for easy catalyst recovery and reuse. rsc.orgresearchgate.net Furthermore, exploring direct S-N bond formation from readily available precursors like thiols and amines using electrochemical methods represents an innovative, oxidant-free approach. rsc.org

| Synthetic Approach | Traditional Method (Illustrative) | Emerging Sustainable Method | Potential Advantages of Sustainable Method |

| Reaction Type | Solution-phase, multi-step batch reaction | Solid-state mechanochemical or continuous flow reaction | Reduced solvent waste, improved safety, higher throughput, better process control. |

| Reagents | Strong acids/bases, potentially hazardous solvents | Greener solvents (e.g., aqueous media), reusable solid catalysts. rsc.org | Lower environmental impact, catalyst recyclability, simplified workup procedures. |

| Energy Input | High-temperature reflux | Room temperature or localized heating (in flow) | Lower energy consumption and carbon footprint. |

Expansion into Underexplored Chemical Space for New Derivatives

The core imidodisulfate anion, [O₃S-N(H)-SO₃]²⁻, offers multiple sites for chemical modification, opening a vast and underexplored chemical space for the synthesis of new derivatives with tailored properties.

Future synthetic targets are likely to focus on:

N-Substituted Derivatives: The imido nitrogen atom is a prime target for functionalization. The synthesis of N-alkylated or N-arylated imidodisulfates could create a new family of compounds with modified solubility, thermal stability, and coordination properties. scielo.br These derivatives could serve as novel ligands in coordination chemistry or as building blocks for organic-inorganic hybrid materials.

Cation Metathesis: Replacing the ammonium (B1175870) cations with a wide range of other ions (e.g., alkali metals, alkaline earth metals, transition metals, or organic cations like imidazolium (B1220033) or phosphonium) could dramatically alter the physical and chemical properties of the resulting salt. This strategy could be used to design imidodisulfate-based ionic liquids or precursors for solid-state materials.

Oligomerization and Polymerization: Using the imidodisulfate moiety as a monomer or linking unit could lead to the development of novel inorganic or hybrid polymers. Such polymers, containing a conjugated S-N backbone, could exhibit interesting electronic or optical properties. acs.org

| Derivative Class | Modification Site | Potential Synthetic Strategy | Hypothetical Application |

| N-Functionalized Imidodisulfates | Imido Nitrogen (N-H) | Reaction with alkyl/aryl halides under basic conditions. | Novel anionic ligands, precursors for pharmaceuticals. |

| Metal/Organic Imidodisulfates | Ammonium Cations (NH₄⁺) | Salt metathesis reactions in aqueous or organic solvents. | Ionic liquids, energetic materials, solid-state electrolytes. |

| Imidodisulfate-based Polymers | Entire [HN(SO₃)₂]²⁻ unit | Polycondensation reactions with organic linkers. | Thermally stable polymers, flame retardants, high-ion-density materials. |

Advanced Mechanistic Insights via In-situ and Time-Resolved Techniques

A fundamental understanding of the reaction mechanisms governing the formation, decomposition, and reactivity of diammonium imidodisulfate is crucial for optimizing its synthesis and designing new applications. The development of advanced analytical techniques allows for the direct observation of chemical transformations as they occur.

Emerging areas of investigation include:

In-situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be integrated directly into reaction vessels to monitor the evolution of chemical species in real-time. researchgate.netacs.orgyoutube.com This would allow researchers to identify transient intermediates, map reaction pathways, and determine the kinetics of the S-N-S bridge formation under various conditions.

Time-Resolved X-ray Diffraction (TRXRD): For solid-state syntheses or thermal decomposition studies, TRXRD using synchrotron sources can provide crystallographic snapshots of the material on timescales ranging from seconds down to milliseconds. nih.govbohrium.com This powerful technique can reveal the sequence of phase transformations, the kinetics of crystal growth, and the formation of any crystalline intermediates. semanticscholar.orglu.se

These advanced methods provide a window into the dynamic processes of a chemical reaction, moving beyond the traditional analysis of only starting materials and final products. The data obtained can be used to validate theoretical models and build a comprehensive picture of the reaction landscape. oxinst.com

Design of Multifunctional Materials Incorporating Imidodisulfate Moieties

The unique structural and chemical features of the imidodisulfate anion make it an attractive building block for the design of advanced, multifunctional materials. The presence of both sulfur and nitrogen atoms, along with multiple oxygen donors, suggests a rich potential for creating materials with novel properties.

Future research is anticipated in the following areas:

Coordination Polymers and MOFs: The imidodisulfate anion can act as a multidentate ligand, bridging multiple metal centers to form extended coordination polymers or metal-organic frameworks (MOFs). The specific geometry and connectivity could lead to materials with tunable porosity, catalytic activity, or ion-exchange capabilities.

Inorganic-Organic Hybrid Materials: Covalently incorporating imidodisulfate groups into an organic polymer backbone is a promising strategy for enhancing material properties. The S-N-S moiety could improve the thermal stability, flame retardancy, and ionic conductivity of the host polymer. technologypublisher.com Porous organic polymers functionalized with sulfur and nitrogen have shown exceptional performance in applications such as heavy metal remediation. rsc.org

Functional Coatings and Additives: this compound and its derivatives could be explored as additives to impart specific functionalities. For instance, its use as a curing agent for resins, a component in flame retardant formulations, or as an electrolyte additive in battery systems are all plausible research directions. researchdive.com

Interdisciplinary Research at the Interface of Inorganic Chemistry, Materials Science, and Biochemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges traditional scientific boundaries.

Key interdisciplinary frontiers include:

Inorganic Chemistry and Materials Science: The synergy between synthetic inorganic chemistry and materials science is essential for translating novel imidodisulfate derivatives into functional devices. technologypublisher.com This includes the synthesis of high-purity precursors for chemical vapor deposition (CVD) or the design of hybrid materials for applications in electronics, catalysis, and energy storage.